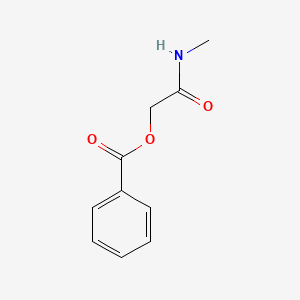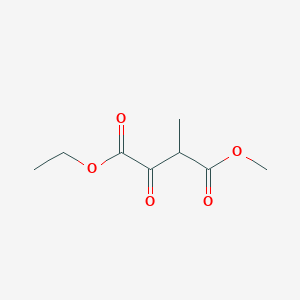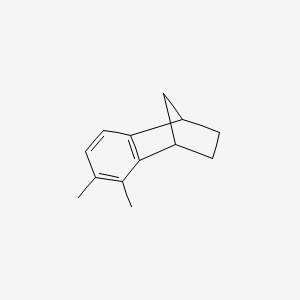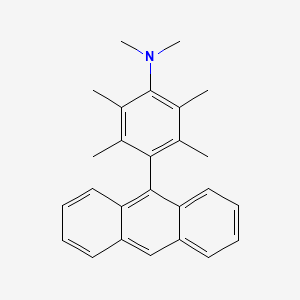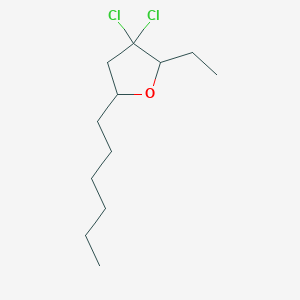
3,3-Dichloro-2-ethyl-5-hexyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-2-ethyl-5-hexyloxolane is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the oxolane ring. It is a relatively rare and specialized compound used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-ethyl-5-hexyloxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3-dichloro-2-ethylhexanol with an acid catalyst to promote the formation of the oxolane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-2-ethyl-5-hexyloxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated oxolanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with ketone or aldehyde groups, while reduction can produce less chlorinated oxolanes.
Applications De Recherche Scientifique
3,3-Dichloro-2-ethyl-5-hexyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-2-ethyl-5-hexyloxolane involves its interaction with specific molecular targets. The chlorine atoms and the oxolane ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dichloro-2-ethyl-5-pentyloxolane
- 3,3-Dichloro-2-ethyl-5-butoxyoxolane
- 3,3-Dichloro-2-ethyl-5-methyloxolane
Uniqueness
3,3-Dichloro-2-ethyl-5-hexyloxolane is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ethyl group on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
104306-00-5 |
|---|---|
Formule moléculaire |
C12H22Cl2O |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
3,3-dichloro-2-ethyl-5-hexyloxolane |
InChI |
InChI=1S/C12H22Cl2O/c1-3-5-6-7-8-10-9-12(13,14)11(4-2)15-10/h10-11H,3-9H2,1-2H3 |
Clé InChI |
NPWGOWOVFHNJSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC(C(O1)CC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


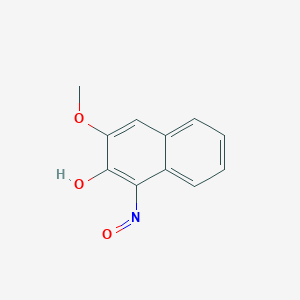
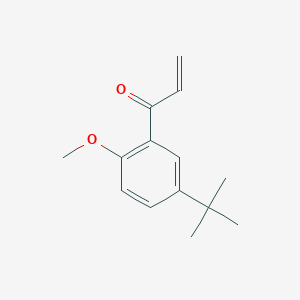
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
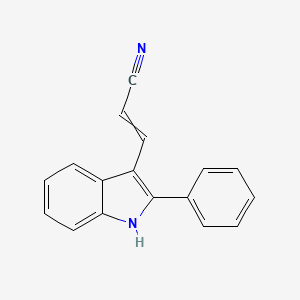

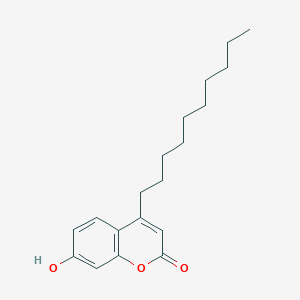
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
